(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid

Description

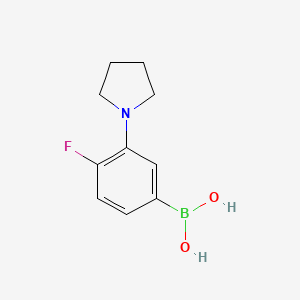

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a pyrrolidine group at the 3-position. Its molecular formula is C₁₁H₁₃BFNO₃, and it is structurally characterized by a boronic acid (-B(OH)₂) group attached to the aromatic ring (Figure 1).

Properties

IUPAC Name |

(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTMKDJAANPCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methods

Suzuki-Miyaura Coupling Reaction The synthesis of (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a key method for forming carbon-carbon bonds. This involves coupling an aryl halide with a boronic acid in the presence of a palladium catalyst.

Traditional Borylation of Metalated Species Arylboronic acids are prepared by borylation of metalated species such as organolithium and Grignard reagents. These reagents are generated in situ by halogen-metal exchange or metal insertion. In arenes with a directing metalation group (DMG), organolithiums can be accessed by directed ortho-lithiation.

Palladium Catalysis Another method employs palladium catalysis.

From Phenol Derivatives Boronic acids can be introduced via Suzuki coupling on triflates, which are generated from phenol derivatives using triflic anhydride.

Applications in Synthesis

Suzuki-Miyaura Coupling Reactions this compound is employed in Suzuki-Miyaura coupling reactions for the creation of carbon-carbon bonds.

Building Block for Complex Molecules It serves as a building block in the synthesis of more complex organic molecules.

Research Findings

Enzyme Inhibition this compound can inhibit specific enzymes by forming reversible covalent bonds with serine residues in the active sites of serine proteases and kinases. This interaction modulates enzyme activity, potentially leading to therapeutic applications.

Cellular Effects This compound influences cell signaling pathways, gene expression, and cellular metabolism. It can inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins, affecting cell proliferation, apoptosis, and differentiation.

Lowering pKa The electro-withdrawing fluoro substituent can lower the \$$ pK_a \$$ of non-substituted phenylboronic acid to facilitate the binding of glucose at physiologic pH.

Complete Stock Solution Preparation

The following table illustrates the preparation of stock solutions of this compound:

| Prepare stock solution | |||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 4.784 mL | 23.92 mL | 47.84 mL |

| 5 mM | 0.9568 mL | 4.784 mL | 9.568 mL |

| 10 mM | 0.4784 mL | 2.392 mL | 4.784 mL |

In vivo Formulation

To prepare an in vivo formulation, follow these steps:

- DMSO Master Liquid: Dissolve the required amount of this compound in DMSO to create a master liquid.

- Co-Solvents: Add PEG300, Tween 80, or Corn oil to the DMSO master liquid, mixing until the solution is clear.

- Final Dilution: Add ddH2O to the mixture until the desired concentration is achieved, ensuring the solution remains clear.

Chemical Reactions Analysis

Mechanism:

-

Oxidative Addition : Pd⁰ reacts with aryl halide (R–X).

-

Transmetalation : Boronic acid transfers the aryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰.

Reaction Conditions:

| Component | Typical Examples |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, CsF |

| Solvent | Toluene, DMF, THF |

| Temperature | 80–110°C |

Example Reaction :

Key Observations :

-

The fluorine atom enhances electrophilicity at the para position, directing coupling to the meta position relative to the boronic acid .

-

The pyrrolidine group increases steric bulk, potentially slowing transmetalation but improving regioselectivity.

Oxidation Reactions

Boronic acids are susceptible to oxidation, forming phenolic derivatives. The fluorine substituent influences reaction rates and selectivity.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Aqueous NaOH, 25°C | 4-Fluoro-3-(pyrrolidin-1-yl)phenol |

| NaIO₄ | Acetic acid, 60°C | Same as above |

Mechanistic Insight :

-

Oxidation proceeds via hydroxylation of the boron atom, followed by elimination of boric acid .

-

The electron-withdrawing fluorine stabilizes intermediates, accelerating oxidation compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position undergoes substitution with strong nucleophiles under specific conditions.

Reaction Scope:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (liquid) | Cu catalyst, 150°C | 4-Amino-3-(pyrrolidin-1-yl)phenylboronic acid |

| KSCN | DMSO, 120°C | 4-Thiocyano derivative |

Key Factors :

-

The pyrrolidine group donates electron density via resonance, slightly deactivating the ring but enabling substitution under harsh conditions .

-

Solvent polarity critically affects reaction rates—polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .

Complexation with Diols

The boronic acid forms reversible esters with 1,2- or 1,3-diols, a property exploited in sensing and drug delivery.

Representative Complexes:

| Diol | Application | Stability Constant (log K) |

|---|---|---|

| Glucose | Biosensors | ~3.5 |

| Catechol | Synthetic intermediates | ~5.2 |

Mechanism :

-

The fluorine and pyrrolidine groups modulate electron density, affecting binding affinity.

Miscellaneous Reactions

-

Protodeboronation : Acidic conditions (e.g., H₂SO₄) remove the boronic acid group, yielding the parent hydrocarbon.

-

Grignard Addition : Reacts with Grignard reagents to form alkyl/aryl boronate esters.

Biological Activity

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has drawn considerable attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is substituted with a fluorine atom and a pyrrolidine moiety. This unique structure enhances its interaction with various biological targets, making it a valuable reagent in organic synthesis and medicinal applications.

Target Interaction

Boronic acids typically interact with biological targets through the formation of reversible covalent bonds with hydroxyl groups present in enzymes and receptors. In the case of this compound, the boronic acid group can form stable complexes with enzymes such as proteases and kinases, inhibiting their activity by binding to their active sites.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in critical cellular processes. For instance, it has demonstrated significant inhibitory effects on proteases, which play vital roles in various physiological functions and disease processes. The presence of the pyrrolidine ring enhances its binding affinity due to conformational flexibility.

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of this compound. In silico predictions suggest that this compound may exhibit activity against specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, it has been noted that compounds with similar structures have shown cytotoxic effects against various cancer models .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. The modulation of inflammatory pathways through enzyme inhibition could contribute to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Protease Inhibition : A study demonstrated that this compound effectively inhibited serine proteases involved in cancer progression, showcasing its potential as a therapeutic agent against tumor growth.

- Cancer Cell Line Studies : Research indicated that this compound exhibited cytotoxicity against breast and lung cancer cell lines, suggesting its utility in targeted cancer therapies .

- Inflammation Models : Experimental models revealed that this compound could reduce inflammatory markers, indicating its role in modulating immune responses.

Data Summary

Scientific Research Applications

Cross-Coupling Reactions

(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, which is essential in synthesizing complex organic molecules.

Table 1: Reaction Conditions for Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Toluene/H₂O (4:1), 80°C, 10 hours | 92.78 |

| Negishi Coupling | Pd(dba)₂ catalyst, THF solvent, 60°C | 85 |

| Stille Coupling | Pd(PPh₃)₂Cl₂ catalyst, DMF solvent, 100°C | 90 |

These reactions demonstrate the compound's utility in forming diverse biaryl compounds, which are prevalent in pharmaceuticals.

Anticancer Activity

Recent studies have indicated that boronic acids exhibit anticancer properties due to their ability to inhibit proteasome activity. The incorporation of pyrrolidine and fluorine enhances the biological activity of this compound.

Case Study: Inhibition of Cancer Cell Proliferation

- Compound: this compound

- Target: Multiple Myeloma Cells

- Method: Cell viability assays were conducted using varying concentrations of the compound.

- Results: A significant reduction in cell proliferation was observed at concentrations above 5 µM.

Material Science Applications

Boronic acids are also employed in the synthesis of functional materials such as polymers and hydrogels. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for creating responsive materials.

Table 2: Properties of Boronic Acid-Based Hydrogels

| Property | Value |

|---|---|

| Swelling Ratio | Up to 300% |

| pH Sensitivity | Responsive between pH 5 to 7 |

| Thermal Stability | Stable up to 200°C |

These materials have potential applications in drug delivery systems and tissue engineering.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Boronic Acid Derivatives

Structural Analogues with Pyrrolidine Substitutions

- (4-(Pyrrolidin-1-yl)phenyl)boronic acid (CAS 229009-41-0):

- (4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)boronic acid (CAS 868395-81-7):

Fluorinated Boronic Acid Analogues

- 2-Fluorophenylboronic acid :

- [3-Fluoro-4-(pyrrolidin-1-ylcarbonyl)phenyl]boronic acid (CAS 874289-09-5): Replaces the boronic acid’s phenyl hydrogen with a carbonyl-linked pyrrolidine.

β-Lactamase Inhibition

- Chiral α-amido-β-triazolylethaneboronic acids (e.g., compounds 70 and 71): Exhibit superior inhibitory constants (Ki = 0.004–0.008 µM) against class C β-lactamases compared to non-triazole analogues. The triazole ring improves cell penetration and mimics the β-lactam transition state .

- Phenylboronic acid: Shows lower diagnostic accuracy in differentiating β-lactamase producers compared to advanced derivatives like vaborbactam (FDA-approved) .

Antifungal and Antiproliferative Activity

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) with IC₅₀ = 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM) .

- Phenanthren-9-yl boronic acid :

Physicochemical Properties and Stability

Solubility and Stability

- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid :

- Pinacol boronic esters (e.g., 9a) :

Boron Content in Functionalized Polymers

- AG-alkyne@polymer-pBA :

Key Data Tables

Table 1: Comparative Inhibitory Constants (Ki) of Boronic Acid Derivatives

Table 2: Antiproliferative Activity of Selected Boronic Acids

| Compound | IC₅₀ (µM) | Solubility Issues | Reference |

|---|---|---|---|

| Phenanthren-9-yl boronic acid | 0.225 | Yes (precipitates) | |

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.197 | No |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. For example, Suzuki coupling between 4-fluoro-3-bromoaryl precursors and pinacol boronate esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C yields boronic acid derivatives. Base selection (e.g., Na₂CO₃ vs. Cs₂CO₃) significantly affects reaction efficiency due to pH-dependent boronic acid stability .

Q. How can structural and electronic properties of this compound be characterized?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and vibrational spectra. Experimental validation via FT-IR and Raman spectroscopy can confirm computational predictions, particularly for boron-oxygen bond vibrations (~1,350 cm⁻¹) .

Q. What precautions are necessary for handling this compound in aqueous solutions?

- Methodological Answer : Maintain pH >8 to prevent boronic acid self-condensation. Use phosphate or Tris buffers to stabilize the boronate ester equilibrium. Storage at 0–6°C under inert gas (Ar/N₂) minimizes hydrolysis and oxidation .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The pyrrolidine group acts as an electron-donating substituent, lowering the pKa of the boronic acid (~8.5 vs. ~9.2 for unsubstituted phenylboronic acids) and enhancing its reactivity in Suzuki couplings. Kinetic studies using ¹H NMR to monitor aryl halide conversion rates under standardized conditions (e.g., 1:1.2 substrate:boronic acid ratio) reveal a 15–20% increase in reaction rate compared to non-aminated analogs .

Q. What strategies mitigate oxidative degradation of this boronic acid in biological assays?

- Methodological Answer : Co-administration of ROS scavengers (e.g., ascorbic acid at 1 mM) reduces H₂O₂-mediated oxidation. Alternatively, formulate as a pinacol boronic ester (stable in DMSO/PBS) and monitor hydrolysis-kinetics via LC-MS/MS to ensure <5% degradation over 24 hours at 37°C .

Q. How does this compound interact with polyols in glucose-sensitive hydrogels?

- Methodological Answer : The boronic acid forms reversible diol-boronate complexes with glucose (Kd ~10 mM at pH 7.4). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For hydrogel applications, optimize crosslinking density by varying the boronic acid:polyol molar ratio (e.g., 1:2 to 1:4) to achieve pH-dependent swelling ratios >5 .

Q. Can computational models predict its mutagenic potential as a genotoxic impurity?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., Derek Nexus) to assess alerts for DNA binding. Validate experimentally via Ames testing (OECD 471) with S. typhimurium strains TA98 and TA100. LC-MS/MS methods with a limit of quantification (LOQ) <1 ppm are required for regulatory compliance .

Key Notes

- Safety : Follow OSHA HCS protocols for inhalation/exposure risks. Use fume hoods and PPE during synthesis .

- Validation : Ensure LC-MS/MS methods meet ICH Q2(R1) guidelines for impurity profiling .

- Computational Tools : Gaussian 09 and ChemSpider databases provide reliable structural and regulatory data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.